molecular formula C14H14 B14384409 Acenaphthylene, ethyl-1,2-dihydro- CAS No. 89916-52-9

Acenaphthylene, ethyl-1,2-dihydro-

Cat. No.: B14384409
CAS No.: 89916-52-9
M. Wt: 182.26 g/mol
InChI Key: NKNGHYJYRDNBJK-UHFFFAOYSA-N
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Description

Acenaphthylene, ethyl-1,2-dihydro- is a polycyclic aromatic hydrocarbon. It is a derivative of acenaphthylene, where the ethyl group is attached to the 1,2-dihydro position. This compound is known for its unique chemical structure, which includes a fused ring system that resembles naphthalene with an additional ethylene bridge connecting positions 1 and 8 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acenaphthylene, ethyl-1,2-dihydro- can be synthesized through various methods. One common synthetic route involves the cyclization of α-ethylnaphthalene. This process typically requires specific reaction conditions, including the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of acenaphthylene, ethyl-1,2-dihydro- often involves the dehydrogenation of acenaphthene. This method is efficient and yields a high purity product. The reaction is usually carried out in the gas phase at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

Acenaphthylene, ethyl-1,2-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium or potassium for reduction. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products

The major products formed from these reactions include acenaphthenequinone from oxidation and acenaphthalenide from reduction. These products are valuable intermediates in various chemical processes .

Scientific Research Applications

Acenaphthylene, ethyl-1,2-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of acenaphthylene, ethyl-1,2-dihydro- involves its interaction with molecular targets and pathways. It functions as a ligand for some organometallic compounds, influencing their reactivity and stability. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acenaphthylene, ethyl-1,2-dihydro- is unique due to its ethyl group at the 1,2-dihydro position, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .

Properties

CAS No.

89916-52-9

Molecular Formula

C14H14

Molecular Weight

182.26 g/mol

IUPAC Name

1-ethyl-1,2-dihydroacenaphthylene

InChI

InChI=1S/C14H14/c1-2-10-9-12-7-3-5-11-6-4-8-13(10)14(11)12/h3-8,10H,2,9H2,1H3

InChI Key

NKNGHYJYRDNBJK-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=CC=CC3=C2C1=CC=C3

Origin of Product

United States

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